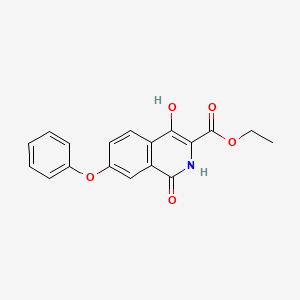
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves the reaction of 1,4-dihydroxyisoquinoline with phenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst and an appropriate solvent, such as ethanol . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and various substituted isoquinoline derivatives .
Scientific Research Applications
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: This compound shares a similar structure but lacks the 1-hydroxy group.
Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: This compound has a methyl group at the 1-position instead of a hydroxy group.
Uniqueness
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is unique due to its dual hydroxy groups at the 1 and 4 positions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO5/c1-2-23-18(22)15-16(20)13-9-8-12(10-14(13)17(21)19-15)24-11-6-4-3-5-7-11/h3-10,20H,2H2,1H3,(H,19,21) |
InChI Key |
OTPCUBYEDZTOCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















